GLP-1 receptor agonist 13

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Glucagon-like peptide-1 receptor agonist 13 is a compound that mimics the action of the endogenous hormone glucagon-like peptide-1. This hormone is involved in the regulation of glucose metabolism and has been widely studied for its potential therapeutic applications, particularly in the treatment of type 2 diabetes mellitus and obesity . Glucagon-like peptide-1 receptor agonists work by binding to the glucagon-like peptide-1 receptor, which leads to a series of physiological responses that help regulate blood sugar levels and promote weight loss .

Preparation Methods

The synthesis of glucagon-like peptide-1 receptor agonist 13 involves several steps, including peptide engineering and chemical modifications to enhance its stability and bioavailability . Common synthetic routes include:

Coacervation Method: This involves the formation of microspheres through phase separation techniques.

Emulsion-Solvent Evaporation Method: This method uses agitation to create an emulsion, followed by solvent evaporation to form microspheres.

Spray Drying: This technique involves spraying a solution of the compound into a hot drying chamber to form fine particles.

Microfluidic Droplet Technology: This method uses microfluidic devices to create uniform droplets that are then solidified into microspheres.

Supercritical Fluid Technology: This involves the use of supercritical fluids to create particles with controlled size and morphology.

Chemical Reactions Analysis

Glucagon-like peptide-1 receptor agonist 13 undergoes various chemical reactions, including:

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Glucagon-like peptide-1 receptor agonist 13 has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.

Medicine: It is widely studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus, obesity, and cardiovascular diseases

Industry: It is used in the development of sustained-release formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of glucagon-like peptide-1 receptor agonist 13 involves its binding to the glucagon-like peptide-1 receptor, which is a G protein-coupled receptor expressed in various tissues, including the pancreas, brain, and gastrointestinal tract . Upon binding, the receptor undergoes a conformational change that activates intracellular signaling pathways, leading to:

Increased Insulin Secretion: This helps lower blood glucose levels.

Inhibition of Glucagon Release: This reduces the production of glucose by the liver.

Slowed Gastric Emptying: This helps control postprandial blood sugar levels.

Reduced Appetite: This promotes weight loss.

Comparison with Similar Compounds

Glucagon-like peptide-1 receptor agonist 13 is unique in its ability to activate the glucagon-like peptide-1 receptor with high specificity and potency . Similar compounds include:

Exenatide: A glucagon-like peptide-1 receptor agonist used in the treatment of type 2 diabetes mellitus.

Liraglutide: Another glucagon-like peptide-1 receptor agonist with additional benefits for weight management.

Semaglutide: A long-acting glucagon-like peptide-1 receptor agonist used for both diabetes and obesity.

These compounds share similar mechanisms of action but differ in their pharmacokinetic properties, dosing regimens, and specific clinical applications .

Properties

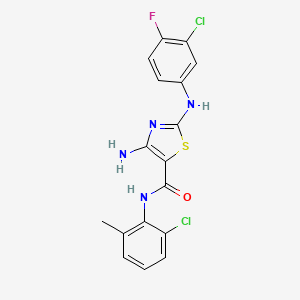

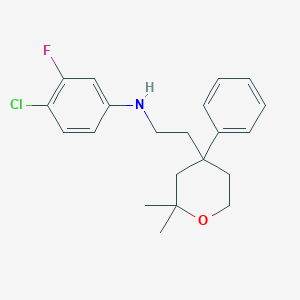

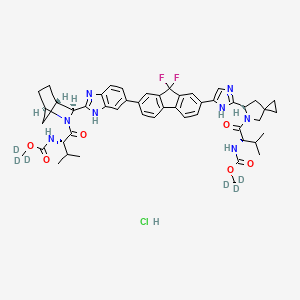

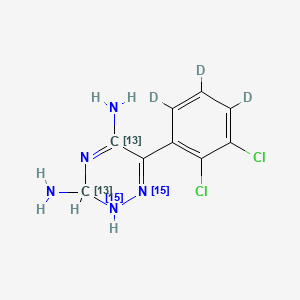

Molecular Formula |

C25H23ClF2N6O |

|---|---|

Molecular Weight |

496.9 g/mol |

IUPAC Name |

2-[(2S)-6-[2-[(4-chloro-2-fluorophenyl)methoxy]-5-fluoropyrimidin-4-yl]-6-azaspiro[2.5]octan-2-yl]-1-methylimidazo[4,5-b]pyridine |

InChI |

InChI=1S/C25H23ClF2N6O/c1-33-20-3-2-8-29-21(20)31-22(33)17-12-25(17)6-9-34(10-7-25)23-19(28)13-30-24(32-23)35-14-15-4-5-16(26)11-18(15)27/h2-5,8,11,13,17H,6-7,9-10,12,14H2,1H3/t17-/m1/s1 |

InChI Key |

VYPVFVJETAHTJT-QGZVFWFLSA-N |

Isomeric SMILES |

CN1C2=C(N=CC=C2)N=C1[C@H]3CC34CCN(CC4)C5=NC(=NC=C5F)OCC6=C(C=C(C=C6)Cl)F |

Canonical SMILES |

CN1C2=C(N=CC=C2)N=C1C3CC34CCN(CC4)C5=NC(=NC=C5F)OCC6=C(C=C(C=C6)Cl)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

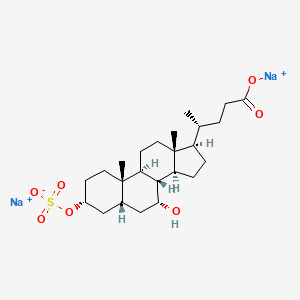

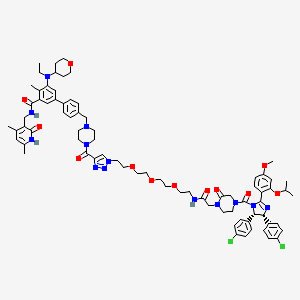

![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,7,11,15-tetramethylhexadecanethioate](/img/structure/B12385325.png)

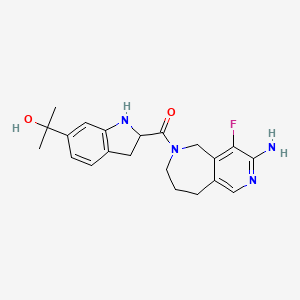

![N-butan-2-yl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12385333.png)